molecular formula C9H8ClF3O2 B6300912 MFCD29066011 CAS No. 97675-21-3

MFCD29066011

Cat. No.: B6300912
CAS No.: 97675-21-3
M. Wt: 240.60 g/mol
InChI Key: AYNOLKHDMYVGHU-UHFFFAOYSA-N
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Description

For this analysis, we focus on two compounds with available CAS 1022150-11-3 (MDL: MFCD28167899, ) and CAS 1046861-20-4 (MDL: MFCD13195646, ). These compounds exemplify how molecular structure, physicochemical properties, and functional roles are evaluated against analogs.

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-14-6-2-4-7(5-3-6)15-9(12,13)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNOLKHDMYVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD29066011 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, focusing on the precise steps and conditions required to obtain the compound in high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, ensuring the compound is produced efficiently and cost-effectively. These methods often include optimization of reaction conditions, use of catalysts, and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: MFCD29066011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

MFCD29066011 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or reagent to investigate biological processes. In medicine, this compound could be explored for its potential therapeutic properties. Industrial applications may include its use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of MFCD29066011 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic or signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CAS 1022150-11-3 (hereafter "Compound A") and CAS 1046861-20-4 ("Compound B"), selected for their structural diversity and relevance to common applications in organic synthesis and pharmaceutical intermediates.

Table 1: Key Molecular and Physicochemical Properties

Property Compound A (CAS 1022150-11-3) Compound B (CAS 1046861-20-4)
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂
Molecular Weight 486.57 g/mol 235.27 g/mol
Log Po/w (XLOGP3) Not reported 2.15
Water Solubility Not reported 0.24 mg/mL (0.00102 mol/L)
Bioavailability Not reported 0.55 (moderate)
Synthetic Accessibility Not reported 2.07 (moderate complexity)
Hazard Statements H302, H315, H319, H335 H302 (harmful if swallowed)

Structural and Functional Insights

Its synthesis involves coupling reactions using DMF and cesium carbonate, typical for amide bond formation. Compound B (C₆H₅BBrClO₂) is a boronic acid derivative with halogen substituents, commonly used in Suzuki-Miyaura cross-coupling reactions . Its smaller size and halogen atoms enhance reactivity in catalytic systems.

Physicochemical Behavior: Compound B exhibits moderate lipophilicity (Log Po/w = 2.15) and water solubility (0.24 mg/mL), making it suitable for aqueous-organic biphasic reactions. Compound A’s hazard profile (H302, H315, etc.) indicates irritant properties, necessitating careful handling during synthesis .

Synthetic Utility :

  • Both compounds are synthesized via palladium-catalyzed reactions, but Compound A’s larger structure requires multi-step purification (e.g., column chromatography), whereas Compound B’s simplicity allows straightforward isolation .

Table 2: Similar Compounds Identified in Evidence

Compound (CAS) Similarity Score Key Differences vs. Target Compound
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Higher halogen content; lower molecular weight
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.71 Additional chlorine substituents; reduced solubility
Analog of Compound A (Not specified) ~0.75 Shorter carbon chain; altered nitrogen positioning

Research Implications and Limitations

  • Utility in Drug Discovery: Compound A’s nitrogenous framework is valuable for designing bioactive molecules, while Compound B’s reactivity supports catalytic applications.
  • Future studies should prioritize crystallographic or spectroscopic characterization.
  • Safety Considerations : Hazard profiles (e.g., H302, H335) underscore the need for rigorous safety protocols during handling .

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